3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile 3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile
Brand Name: Vulcanchem
CAS No.: 67874-57-1
VCID: VC18468905
InChI: InChI=1S/C15H10Cl3N5O2/c16-11-6-9(2-3-14(11)20-5-1-4-19)21-22-15-12(17)7-10(23(24)25)8-13(15)18/h2-3,6-8,20H,1,5H2
SMILES:
Molecular Formula: C15H10Cl3N5O2
Molecular Weight: 398.6 g/mol

3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile

CAS No.: 67874-57-1

Cat. No.: VC18468905

Molecular Formula: C15H10Cl3N5O2

Molecular Weight: 398.6 g/mol

* For research use only. Not for human or veterinary use.

3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile - 67874-57-1

Specification

CAS No. 67874-57-1
Molecular Formula C15H10Cl3N5O2
Molecular Weight 398.6 g/mol
IUPAC Name 3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile
Standard InChI InChI=1S/C15H10Cl3N5O2/c16-11-6-9(2-3-14(11)20-5-1-4-19)21-22-15-12(17)7-10(23(24)25)8-13(15)18/h2-3,6-8,20H,1,5H2
Standard InChI Key YGSBFXRCXYKFGV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)NCCC#N

Introduction

Structural and Molecular Characteristics

The molecular structure of 3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile is defined by its IUPAC name: 3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile. The compound’s SMILES notation (C1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)N+[O-])Cl)Cl)NCCC#N) reveals a chlorinated nitrophenyl group linked via an azo bond to an aniline derivative bearing a cyanoethyl side chain.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₀Cl₃N₅O₂
Molar Mass398.63 g/mol
CAS Registry Number67874-57-1
EINECS Number267-484-5
Predicted Boiling Point644.0 ± 55.0 °C
Predicted Density1.52 ± 0.1 g/cm³
Predicted pKa-0.48 ± 0.50

The compound’s planar aromatic systems and electron-withdrawing substituents (e.g., -Cl, -NO₂) contribute to its thermal stability and chromophoric intensity, making it suitable for high-temperature dyeing processes.

Synthesis and Manufacturing

Azo compounds like 3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile are typically synthesized through a diazotization-coupling reaction sequence. In this process:

  • Diazotization: A primary aromatic amine (e.g., 2,6-dichloro-4-nitroaniline) reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.

  • Coupling: The diazonium salt undergoes electrophilic substitution with a coupling agent—in this case, 3-(2-chloro-4-aminophenyl)propiononitrile—to yield the final azo product.

Industrial production of such compounds is optimized for yield and purity, often involving catalytic intermediates and temperature-controlled reactors . Taizhou Yousheng Chemical Co., Ltd., a prominent manufacturer of specialty chemicals, employs advanced synthesis protocols to produce analogous azo dyes for textiles and plastics .

Physicochemical Properties

The compound exhibits low aqueous solubility due to its hydrophobic aromatic rings and nitrile group, necessitating organic solvents like dimethylformamide (DMF) or acetonitrile for dissolution. Spectroscopic analyses, including UV-Vis spectroscopy, reveal strong absorption in the visible range (λₘₐₓ ≈ 450–500 nm), consistent with its role as a dye.

Industrial Applications

Textile Dyeing

As a member of the azo dye family, this compound is primarily used to color polyester and nylon fabrics. Its nitro and chloro substituents enhance lightfastness and wash resistance, critical for textiles exposed to harsh laundering conditions.

Specialty Chemicals

The nitrile functional group (-C≡N) enables its use as an intermediate in synthesizing pharmaceuticals and agrochemicals, where it may serve as a precursor to amines or carboxylic acids via hydrolysis .

Analytical Characterization

Quality control and environmental monitoring of this compound rely on:

  • High-Performance Liquid Chromatography (HPLC): For quantifying purity and detecting trace impurities.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: For identifying functional groups like -N=N- and -NO₂.

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